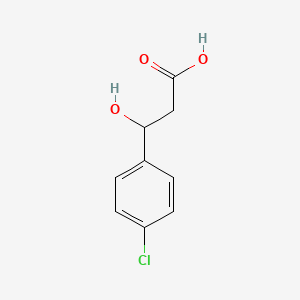

3-(4-Chlorophenyl)-3-hydroxypropanoic acid

Overview

Description

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a carbonyl compound . It is also known as p-Chlorohydrocinnamic acid . The molecular formula of this compound is C9H9ClO2 and it has a molecular weight of 184.62 .

Molecular Structure Analysis

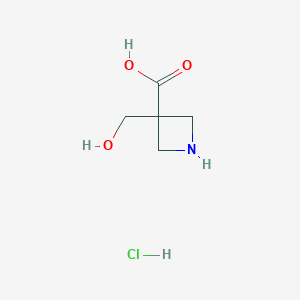

The molecular structure of 3-(4-Chlorophenyl)-3-hydroxypropanoic acid can be represented by the linear formula ClC6H4CH2CH2CO2H . The InChI key for this compound is BBSLOKZINKEUCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is a white to off-white solid . It has a melting point of 127-131 °C (lit.) . The boiling point is estimated to be 263.86°C . The density is approximately 1.1989 (rough estimate) and the refractive index is estimated to be 1.5242 . The compound is stable under normal conditions and should be stored in a sealed container in a dry room temperature environment .Scientific Research Applications

Production and Industrial Applications

3-Hydroxypropanoic acid (3-HP), closely related to 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, has emerged as a valuable platform chemical with high demand globally. It can be produced from various renewable resources and serves as a precursor in the industrial production of a number of chemicals, such as acrylic acid and its derivatives. In its polymerized form, 3-HP is used in bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods for 3-HP, although current production processes have yet to reach the levels required for industrial exploitation (Jers et al., 2019).

Green Chemistry and Eco-Sustainable Processes

3-Hydroxypropionic acid is considered a potential building block for organic synthesis or high-performance polymers. Despite many efforts following biological and chemical routes, no large-scale process is available. Recent advances in eco-sustainable processes leading to 3-hydroxypropanoic acid highlight the potential of catalytic chemical methods, positioning it as a candidate for green chemistry applications (Pina et al., 2011).

Antibacterial Applications

Compounds like 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones, which share structural similarities with 3-(4-Chlorophenyl)-3-hydroxypropanoic acid, have been synthesized and evaluated for antibacterial efficacy against both gram-negative and gram-positive bacteria. This demonstrates the potential of such compounds in the development of new antibacterial agents (Sheikh et al., 2009).

Potential in Neuroprotection and Pharmaceutical Applications

Studies have explored compounds like 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which include derivatives such as methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate. These compounds have been identified as potent inhibitors of kynurenine-3-hydroxylase, a target in the development of neuroprotective agents. Such findings suggest the relevance of compounds structurally related to 3-(4-Chlorophenyl)-3-hydroxypropanoic acid in pharmaceutical research (Drysdale et al., 2000).

Chemical Synthesis and Drug Development

Synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which are structurally related to the compound of interest, has shown potential in anti-tumor activities. These studies demonstrate the compound's utility in the development of potential CDK8 kinase inhibitors for colon cancer therapy (Aboelmagd et al., 2021).

Safety and Hazards

3-(4-Chlorophenyl)-3-hydroxypropanoic acid is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name |

3-(4-chlorophenyl)-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRQHJBZRHOVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-hydroxypropanoic acid | |

CAS RN |

25209-46-5 | |

| Record name | 3-(4-Chlorophenyl)-3-hydroxypropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025209465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-chlorophenyl)-3-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-CHLOROPHENYL)-3-HYDROXYPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97448L6PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2434540.png)

![Ethyl 3-[3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2434543.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2434544.png)

![3-Methyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2434546.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2434549.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2434552.png)